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Compound of Interest

Compound Name: Ethyl 3-methyl-4-oxocrotonate

Cat. No.: B125335

In the landscape of modern organic synthesis, the demand for versatile and multifunctional
building blocks is perpetual. Ethyl 3-methyl-4-oxocrotonate (also known as Ethyl trans-3-
methyl-4-oxo-2-butenoate) emerges as a significant C5 aldehydic ester, offering a rich
playground of reactivity for chemists in research, drug development, and materials science.[1]
Its strategic combination of an a,3-unsaturated ester and an aldehyde functionality within a
compact carbon framework makes it a powerful intermediate for constructing complex
molecular architectures, from isoprenoids to novel polymers.[1][2]

This guide provides an in-depth exploration of the chemical reactivity of Ethyl 3-methyl-4-
oxocrotonate. Moving beyond a mere catalog of reactions, we will delve into the electronic
and steric factors governing its behavior, explain the causality behind experimental choices,
and provide actionable protocols for its application in the laboratory.

Molecular Structure and Reactivity Profile

The synthetic utility of Ethyl 3-methyl-4-oxocrotonate stems directly from the distinct
electronic properties of its constituent functional groups. A foundational understanding of these
features is critical for predicting its behavior and designing rational synthetic routes.

Core Chemical Identifiers:
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Property Value Source
Molecular Formula C7H1003 [31[4]
Molecular Weight 142.15 g/mol [3114]
CAS Number 62054-49-3 [2]

Ethyl trans-y-oxosenecioate,

Synonyms Ethyl trans-3-methyl-4-o0xo0-2- [3]
butenoate

Physical Form Liquid [1]

Boiling Point 195-202 °C [11[3]

| Density | 1.044 g/mL at 20 °C |[1][3] |

The molecule possesses three primary sites of electrophilicity, making it an excellent substrate
for a variety of nucleophilic attacks.

Caption: Key electrophilic centers in Ethyl 3-methyl-4-oxocrotonate.

» Aldehyde Carbonyl (C4): This is a highly reactive electrophilic center, susceptible to direct
nucleophilic (1,2-) addition. Its reactivity is paramount in reactions like Wittig olefination.[1]

o Ester Carbonyl (C2): While less electrophilic than the aldehyde, this carbon is the site for
classical ester reactions such as hydrolysis and amidation.

e [(-Carbon (C2 of the crotonate): Due to conjugation with the ester carbonyl, this carbon atom
is electron-deficient and serves as the prime target for conjugate (1,4- or Michael) addition
reactions.[2]

Synthesis: A Practical Approach

While various synthetic methods exist, a reliable and accessible route involves the selective
oxidation of a precursor alcohol. Ethyl 4-hydroxycrotonate can be readily oxidized to yield Ethyl
4-oxocrotonate, a closely related compound.[5] A similar oxidation strategy starting from the
corresponding 3-methyl substituted alcohol provides a logical pathway to the title compound.
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Synthetic Workflow
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Caption: Synthetic workflow for Ethyl 3-methyl-4-oxocrotonate via oxidation.

Experimental Protocol: Oxidation of Ethyl 3-methyl-4-
hydroxy-2-butenoate

Causality: The choice of a mild oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-
Martin periodinane (DMP) is crucial. Stronger oxidants (e.g., KMnOa) risk over-oxidation to the
carboxylic acid or cleavage of the double bond.[3] Dichloromethane (DCM) is an excellent
solvent as it is relatively inert and facilitates easy workup.

e Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Argon), add a
solution of Ethyl 3-methyl-4-hydroxy-2-butenoate (1.0 eq) in anhydrous DCM.

» Addition of Oxidant: Slowly add a slurry of PCC (approx. 1.5 eq) in DCM to the stirred
solution at room temperature. Note: The reaction is exothermic.

e Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)
until the starting material is consumed (typically 2-4 hours).

o Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a
pad of silica gel or Celite to remove the chromium salts.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then
purified by flash column chromatography (using a hexane/ethyl acetate gradient) to yield
pure Ethyl 3-methyl-4-oxocrotonate.

Key Reaction Classes: A Synthetic Toolkit
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The true power of Ethyl 3-methyl-4-oxocrotonate lies in its ability to participate in a wide
array of transformations, allowing for the selective formation of new bonds at its different
reactive sites.

Reactions at the Aldehyde: Carbonyl Chemistry

The aldehyde group is often the most reactive site. Its primary utility is in C-C bond-forming
reactions that extend the carbon chain.

o Wittig Reaction: This is a cornerstone reaction for the synthesis of isoprenoids.[1] The
aldehyde reacts with a phosphorus ylide (a Wittig reagent) to selectively form a new carbon-
carbon double bond, replacing the C=0 bond. This provides a highly reliable method for
chain elongation.

Reactions at the Conjugated System: Michael Addition

The Michael or conjugate addition is a powerful tool for forming C-C, C-N, C-S, and C-O bonds
at the B-carbon.[6][7] This reaction involves the 1,4-addition of a soft nucleophile (the Michael
donor) to the a,B-unsaturated system.[6][8]

Mechanism Insight: The reaction proceeds via the formation of a resonance-stabilized enolate
intermediate after the initial nucleophilic attack. This intermediate is then protonated during
workup to give the final 1,4-adduct.[7] The use of weaker, "softer" nucleophiles under
thermodynamic control favors the 1,4-addition over the competing 1,2-addition at the aldehyde.

[8]
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Caption: Generalized workflow for the Michael Addition reaction.

Protocol: Base-Catalyzed Michael Addition of a Thiol

e Setup: In a round-bottom flask, dissolve Ethyl 3-methyl-4-oxocrotonate (1.0 eq) and a thiol
(e.g., thiophenol, 1.1 eq) in a suitable solvent like THF or ethanol.

» Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine
(EtsN) or DBU (0.1 eq), to the solution.

e Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

o Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
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 Purification: Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate
solution and then brine. Dry the organic layer over anhydrous sodium sulfate (NazS0Oa), filter,
and concentrate to yield the crude product, which can be further purified by column
chromatography.

Cycloaddition Reactions

The electron-deficient double bond in Ethyl 3-methyl-4-oxocrotonate makes it an excellent
dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This
provides a powerful method for the stereocontrolled synthesis of six-membered rings, a
common motif in natural products and pharmaceuticals. The reaction involves the concerted
interaction of the diene's HOMO with the dienophile's LUMO.

Applications in Advanced Synthesis

The diverse reactivity of Ethyl 3-methyl-4-oxocrotonate translates into broad applicability in
several fields.

e Heterocyclic Chemistry: The 1,4-dicarbonyl-like nature of Michael adducts derived from this
compound makes them ideal precursors for synthesizing five- and six-membered
heterocycles (e.g., furans, pyrroles, pyridazines) via condensation reactions with reagents
like hydrazine or ammonia derivatives.

e Polymer Science: With its dual reactive sites (alkene and carbonyl), this molecule can be
incorporated into polymer backbones or side chains through addition or condensation
polymerization.[2] This allows for the precise tailoring of material properties, leading to the
development of advanced coatings or novel composites.[2]

o Medicinal Chemistry: The scaffolds accessible from Ethyl 3-methyl-4-oxocrotonate, such
as thiazolopyrimidines and dihydropyrans, are frequently found in biologically active
compounds.[9][10] Its role as a versatile starting material enables the rapid generation of
compound libraries for screening and drug discovery efforts.

Conclusion

Ethyl 3-methyl-4-oxocrotonate is more than just a simple organic compound,; it is a strategic
synthetic tool. Its value lies in the predictable and controllable reactivity of its aldehyde, ester,
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and conjugated alkene functionalities. By understanding the electronic principles that govern its
behavior, researchers can harness its potential to forge complex bonds and build intricate
molecular frameworks with precision and efficiency. This guide serves as a foundational
resource for scientists and professionals seeking to leverage the full synthetic power of this
remarkable building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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